Product packaging for 2-formylamino-2-phenyl-propionic acid(Cat. No.:CAS No. 3381-60-0)

2-formylamino-2-phenyl-propionic acid

Cat. No.: B8785089
CAS No.: 3381-60-0
M. Wt: 193.20 g/mol
InChI Key: QLRKSVGTYRLLEP-UHFFFAOYSA-N
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Description

Significance as a Precursor and Building Block in Organic Synthesis

The primary significance of 2-formylamino-2-phenyl-propionic acid in organic synthesis lies in its potential as a precursor to α-methyl-phenylalanine and its derivatives. The formyl group acts as a protecting group for the amino functionality, which can be selectively removed under specific conditions to yield the free amine. This strategy is crucial in peptide synthesis and the creation of other complex molecules where the reactivity of the amino group needs to be temporarily masked.

The synthesis of this compound is typically achieved through the formylation of 2-amino-2-phenylpropionic acid using formic acid. This reaction is a common method for introducing a formyl group to an amino acid. The resulting N-formylated compound can then be used in subsequent reactions where the carboxylic acid group is modified. For instance, it could be a building block in the synthesis of peptidomimetics or other biologically active compounds where a modified, unnatural amino acid is required. The α-methyl group on the backbone makes it a sterically hindered amino acid derivative, a feature that can be exploited to create peptides with increased resistance to enzymatic degradation.

Historical Development and Evolution of Research on this compound and Analogues

The use of the formyl group as a protecting group for amines in chemical synthesis has a long history. As early as 1932, a procedure for the N-formylation of amino acids using formic acid and acetic anhydride (B1165640) was reported. nih.gov This method was initially developed to aid in the resolution of d,l-cystine. nih.gov Over the years, various methods for the N-formylation of amines have been developed, utilizing reagents such as chloral, formic acid under different conditions, and with various catalysts. nih.gov

While specific historical research focusing solely on this compound is not extensively documented in readily available literature, the evolution of research on its analogues, particularly N-formyl amino acids in general, has been significant. The development of milder and more efficient formylation techniques has been a continuous effort in organic synthesis. For example, methods using formic acid in solvent-free conditions or with catalysts like molecular iodine have been reported to give good to excellent yields for a range of amines. nih.gov The synthesis of N-formyl basic amino acids was a subject of study in the 1960s, highlighting the ongoing interest in this class of compounds for peptide synthesis. oup.com The general trajectory of this research has been towards improving yields, simplifying procedures, and expanding the substrate scope, all of which are relevant to the synthesis and application of this compound.

Current Research Frontiers and Prospective Directions in the Study of the Chemical Compound

Current research in the broader field of amino acid chemistry points towards several prospective directions for a compound like this compound. A major frontier is the synthesis of unnatural and α,α-disubstituted α-amino acids for use in drug discovery and materials science. researchgate.netnih.gov These modified amino acids are valuable for creating peptides and other molecules with enhanced properties, such as increased stability and specific biological activities. This compound, as a precursor to a sterically hindered α,α-disubstituted amino acid, fits well within this research paradigm.

Future research could focus on several key areas:

Development of Novel Synthetic Routes: Exploring more efficient and stereoselective methods for the synthesis of this compound and its enantiomers would be a valuable contribution.

Applications in Peptidomimetics: Investigating the incorporation of the resulting α-methyl-phenylalanine into peptide chains to study the conformational effects and biological activity of the resulting peptidomimetics.

Precursor for Biologically Active Molecules: Utilizing this compound as a starting material for the synthesis of novel pharmaceutical or agrochemical compounds. The 2-phenylpropionic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound could be explored for similar activities. nih.govorgsyn.org

Catalytic Applications: The development of catalytic methods for both the synthesis and further transformation of this compound would be in line with the modern emphasis on sustainable and efficient chemical processes.

While direct research on this compound is currently limited, its structural features and its position within the well-established chemistry of N-formyl amino acids suggest that it holds potential for future applications in various areas of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B8785089 2-formylamino-2-phenyl-propionic acid CAS No. 3381-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3381-60-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-formamido-2-phenylpropanoic acid

InChI

InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)

InChI Key

QLRKSVGTYRLLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Formylamino 2 Phenyl Propionic Acid

Established Synthetic Routes to 2-Formylamino-2-phenyl-propionic Acid

The construction of the this compound scaffold primarily relies on the formation of the N-formyl group on a pre-existing α,α-disubstituted amino acid precursor.

The most direct method for the synthesis of this compound is the N-formylation of 2-amino-2-phenyl-propionic acid. This transformation can be achieved using various formylating agents. A common and effective method involves the use of a mixture of formic acid and acetic anhydride (B1165640), which generates the highly reactive mixed anhydride, acetic formic anhydride, in situ. wikipedia.org This reagent readily acylates the amino group of the amino acid.

Another straightforward approach is the reaction of the amino acid with formamide (B127407), typically at elevated temperatures. google.com This method, while simple, may require more forcing conditions. The choice of formylating agent and reaction conditions can be optimized to achieve high yields and purity.

Table 1: Representative Condensation and Amidation Reactions for the Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)Yield (%)
2-amino-2-phenyl-propionic acidFormic acid, Acetic anhydrideNone0 - 25>90 (estimated)
2-amino-2-phenyl-propionic acidFormamideNone100 - 150Moderate to High
2-amino-2-phenyl-propionic acidEthyl formate (B1220265)EthanolRefluxModerate

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like this compound in a single step from simple starting materials.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.org Theoretically, this compound could be synthesized via a Passerini reaction involving phenylglyoxylic acid, a suitable isocyanide (e.g., methyl isocyanide), and formic acid. The reaction would proceed through the formation of an α-acyloxy carboxamide intermediate.

The Ugi reaction , a four-component reaction, provides another convergent route. nih.gov A plausible Ugi synthesis of a derivative of this compound could involve the reaction of a ketone (e.g., acetophenone), an amine (e.g., ammonia), an isocyanide, and a carboxylic acid. Subsequent formylation would then yield the target compound. More directly, the use of bifunctional starting materials in an Ugi-type reaction could potentially lead to the desired product in a more streamlined fashion. rsc.org

Table 2: Plausible Multicomponent Reaction Pathways to this compound Derivatives
ReactionComponent 1Component 2Component 3Component 4Product Type
PasseriniPhenylglyoxylic acidMethyl isocyanideFormic acid-α-formyloxy amide
UgiAcetophenoneAmmonia (B1221849)IsocyanideCarboxylic acidα-acylamino carboxamide

Asymmetric and Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest and can be achieved through various asymmetric strategies.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in the synthesis of α,α-disubstituted amino acids. wikipedia.org One of the most successful classes of chiral auxiliaries for this purpose are the Evans oxazolidinones. researchgate.netwilliams.edu In a typical sequence, the chiral auxiliary is first acylated with an appropriate acid chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. Finally, cleavage of the chiral auxiliary affords the desired enantiomerically enriched α,α-disubstituted amino acid, which can then be formylated.

For the synthesis of a precursor to (S)- or (R)-2-formylamino-2-phenyl-propionic acid, an Evans auxiliary derived from a chiral amino alcohol would be acylated with phenylacetic acid. Subsequent methylation of the enolate would proceed with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Hydrolysis of the auxiliary would then yield the enantiomerically enriched 2-amino-2-phenyl-propionic acid, ready for formylation.

Table 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary for the Synthesis of a Precursor to this compound
Chiral AuxiliaryAcylating AgentAlkylating AgentDiastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePhenylacetyl chlorideMethyl iodide>95:5
(S)-4-benzyl-2-oxazolidinonePhenylacetyl chlorideMethyl iodide>95:5

Enantioselective catalysis offers a more atom-economical approach to chiral molecules. A potential catalytic asymmetric route to a precursor of this compound is the asymmetric Strecker synthesis . masterorganicchemistry.comfrontiersin.org This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. For the synthesis of 2-amino-2-phenyl-propionic acid, the imine would be derived from acetophenone. The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid, which is subsequently formylated. The enantioselectivity of the Strecker reaction is controlled by the chiral catalyst, which can be a chiral amine, a Schiff base, or a metal complex.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For this compound, a racemic mixture could be resolved through the enantioselective hydrolysis of its corresponding ester, catalyzed by a lipase. nih.govalmacgroup.comchemrxiv.orgnih.gov Lipases are known to exhibit high enantioselectivity in the hydrolysis of a wide range of esters, and this method could potentially provide access to one enantiomer of the acid in high enantiomeric excess, leaving the unreacted ester enriched in the other enantiomer.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. princeton.edu For the synthesis of an enantiomerically pure derivative of this compound, a DKR of a racemic ester could be envisioned. This would involve a lipase-catalyzed enantioselective hydrolysis coupled with a racemization catalyst for the unreacted ester.

Table 4: Potential Kinetic Resolution Strategies for this compound Derivatives
MethodSubstrateCatalystOutcome
Kinetic ResolutionRacemic methyl 2-formylamino-2-phenyl-propionateLipase (e.g., Candida antarctica Lipase B)Enantioselective hydrolysis to one enantiomer of the acid
Dynamic Kinetic ResolutionRacemic methyl 2-formylamino-2-phenyl-propionateLipase + Racemization catalystConversion of the racemate to a single enantiomer of the acid

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Media

A significant advancement in the green synthesis of N-acyl amino acids, including this compound, is the move away from traditional volatile organic solvents. nih.govgoogle.com Aqueous media and solvent-free conditions are prominent alternatives. nih.govgoogle.com

The Schotten-Baumann reaction, a classical method for N-acylation, is often performed in an alkaline aqueous solution where an amino acid is reacted with an acid chloride or anhydride. google.com While this method utilizes water as a solvent, it can generate significant inorganic salt by-products. google.com Enzymatic synthesis presents a greener alternative, with some aminoacylases capable of catalyzing the acylation of amino acids like phenylalanine in aqueous media under mild conditions. nih.govbbwpublisher.com

Solvent-free approaches also offer considerable environmental benefits. For instance, a patented method describes the N-formylation of phenylalanine by heating a slurry of the amino acid in formamide without any additional solvent. google.comprepchem.com This method is simple, direct, and can result in high conversion rates. google.com Such solventless reactions, sometimes assisted by microwave irradiation, can reduce reaction times and energy consumption.

Atom-Economical and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. organic-chemistry.org Catalytic methods are key to achieving high atom economy. organic-chemistry.org For the synthesis of α-amino acids and their derivatives, various palladium-catalyzed reactions have been developed that are highly efficient and atom-economical. organic-chemistry.org

While direct catalytic formylation of the amino acid precursor using CO2 as a C1 source is an active area of research for amines in general, specific examples for 2-amino-2-phenyl-propionic acid are less common. rsc.org However, the principles are applicable. For example, zinc-based catalysts have been shown to be effective for the N-formylation of various amines using carbon dioxide and a hydrosilane, representing a highly atom-economical route. rsc.org

Another strategy involves the tandem decarboxylation–N-formylation of phenylalanine in a solvent like dimethylformamide (DMF), which can serve as both the solvent and the formyl group source under thermal conditions. researchgate.net Such multi-component or tandem reactions increase efficiency by reducing the number of separate synthetic steps and purification procedures. organic-chemistry.org

Green Synthesis StrategyDescriptionKey AdvantagesRelevant Precursor/Reaction Type
Aqueous Media Water is used as the primary solvent for the reaction.Reduces reliance on volatile organic compounds (VOCs); often non-toxic and non-flammable.Schotten-Baumann Reaction, Enzymatic Acylation nih.govgoogle.com
Solvent-Free Reaction Reactants are mixed and heated without a solvent.Eliminates solvent waste; can lead to faster reactions and lower energy use.Direct N-formylation with formamide google.com
Catalytic Methods Small amounts of a catalyst are used to facilitate the reaction.High atom economy; reduces stoichiometric waste; catalyst can often be recycled.CO2-based N-formylation, Palladium-catalyzed couplings organic-chemistry.orgrsc.org
Tandem Reactions Multiple reaction steps occur in a single pot.Improves step economy; reduces waste from intermediate purification.Decarboxylation–N-formylation researchgate.net

Derivatization and Functionalization Strategies for this compound

The structure of this compound contains three distinct functional regions that can be chemically modified: the carboxylic acid moiety, the formylamino group, and the aromatic phenyl ring. This allows for the creation of a diverse library of derivatives.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile handle for chemical modification. Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst converts the carboxylic acid into an ester. This is a common method for creating prodrugs or modifying the solubility of a compound.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction is typically facilitated by coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or propanephosphonic acid anhydride (T3P) to achieve mild reaction conditions and prevent racemization at the α-carbon. nih.gov

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to a primary alcohol.

Modifications of the Formylamino Group

The N-formyl group serves as a protecting group for the amine, but it can also be modified or removed to enable further functionalization.

Deformylation: The formyl group can be removed via mild hydrolysis to yield the free primary amine, 2-amino-2-phenyl-propionic acid. google.com This free amine is a versatile intermediate that can undergo numerous reactions, such as acylation with different acid chlorides or alkylation.

Transformylation: The N-formyl group can be transferred from this compound to other nucleophilic acceptors, such as amino acid esters. The free α-carboxyl group makes it an effective formyl donor. nih.gov

Reduction: While less common, the amide of the formylamino group could potentially be reduced to a secondary amine (an N-methyl group) using powerful reducing agents.

Aromatic Ring Functionalization and Introduction of Substituents

The phenyl ring can be functionalized to introduce a wide variety of substituents, which can significantly alter the molecule's properties.

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. For example, direct radiofluorination of phenylalanine with [¹⁸F]F₂ results in a mixture of ortho, meta, and para-fluoro-L-phenylalanines. nih.gov

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods like the Negishi cross-coupling allow for the direct formation of carbon-carbon bonds. This can be used to attach various aryl groups to the phenylalanine core structure by coupling an organozinc compound with an aryl halide. nih.gov

Synthesis from Substituted Precursors: A highly effective strategy is to synthesize the final compound starting from an already functionalized phenyl-containing precursor. For example, m-Formyl Phenylalanine can be synthesized from 3-(bromomethyl)benzaldehyde (B1337732) through a diethyl acetamidomalonate synthesis route. rsc.org Similarly, various substituted 2-phenylpropionic acids can be prepared and then elaborated into the final N-formyl amino acid. nih.gov

Functional GroupTransformationReagents/ConditionsResulting Moiety
Carboxylic Acid EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., T3P, DEPBT) nih.govAmide
ReductionLiAlH₄Primary Alcohol
Formylamino Group DeformylationMild Hydrolysis google.comPrimary Amine
TransformylationAmino Acid Ester nih.govN-formyl transfer
Aromatic Ring Electrophilic Fluorination[¹⁸F]F₂ nih.govFluoro-substituted Phenyl
Negishi Cross-CouplingOrganozinc, Aryl Halide, Pd(0) Catalyst nih.govAryl-substituted Phenyl

Mechanistic Investigations and Reaction Dynamics Involving 2 Formylamino 2 Phenyl Propionic Acid

Reaction Pathway Elucidation in Synthetic Procedures

General synthetic routes to α-amino acids often involve the protection of the amino group, for which a formyl group can be utilized. libretexts.orglibretexts.org The synthesis of N-formylamino acids can be achieved by reacting the corresponding amino acid with formamide (B127407) and/or methyl formate (B1220265) in the presence of a base. google.com Another common method involves the use of formic acid and acetic anhydride (B1165640). google.com However, specific mechanistic studies detailing the reaction pathway for 2-formylamino-2-phenyl-propionic acid, including the identification of its key intermediates and transition states, are not described in the available literature.

Identification of Key Intermediates and Transition States

There is no specific information available in the reviewed literature that identifies the key intermediates and transition states involved in the synthesis of this compound.

Catalytic Cycles and Their Influence on Reaction Efficiency

While catalytic methods for amide and ester formation are a broad area of chemical research, nih.gov literature detailing specific catalytic cycles for the synthesis of this compound and their influence on reaction efficiency could not be located.

Enzymatic and Biocatalytic Transformations of this compound

The enzymatic hydrolysis of N-acyl and N-formyl amino acids is a known biocatalytic process, often employed for the kinetic resolution of racemic mixtures. researchgate.netacs.orgacs.org Aminoacylases are a key class of enzymes used for this purpose, typically showing high enantioselectivity for the hydrolysis of the L-enantiomer of N-acyl amino acids. acs.orgnih.govresearchgate.net However, specific studies on the enzymatic and biocatalytic transformations of this compound are not reported.

Enzyme-Substrate Specificity and Binding Dynamics

No data is available regarding the specific enzymes that act on this compound or the dynamics of its binding to any enzyme's active site.

Stereospecificity and Enantioselectivity in Biocatalyzed Reactions

While the stereospecificity and enantioselectivity of enzymes like acylase I are well-documented for a range of N-acyl amino acids, acs.org specific data on reactions involving this compound is absent from the literature.

Chiral Inversion Mechanisms in Biological Systems

Chiral inversion is a phenomenon observed for some α-substituted carboxylic acids, but there is no information available to suggest or detail such a mechanism for this compound in biological systems.

Intramolecular Cyclizations and Rearrangements of this compound Derivatives

Derivatives of this compound, as N-acyl amino acids, are key precursors in intramolecular cyclization reactions, most notably for the synthesis of oxazolone (B7731731) derivatives. sphinxsai.comsemanticscholar.org Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that serve as important intermediates in the synthesis of peptides, amino acids, and other biologically active molecules. biointerfaceresearch.comrfppl.co.in

The most common intramolecular cyclization of N-acyl amino acids like this compound is the Erlenmeyer-Plöchl reaction, which involves cyclodehydration to form a 5(4H)-oxazolone. biointerfaceresearch.comresearchgate.net This reaction is typically facilitated by a dehydrating agent, such as acetic anhydride. The process involves the activation of the carboxylic acid group, followed by a nucleophilic attack from the amide oxygen, leading to the formation of the heterocyclic ring and elimination of a water molecule.

The general mechanism for the cyclization of an N-acyl amino acid is as follows:

Activation of the carboxyl group by a dehydrating agent (e.g., acetic anhydride).

Intramolecular nucleophilic attack by the amide oxygen atom on the activated carboxyl carbon.

Formation of a tetrahedral intermediate.

Elimination of a water molecule to form the oxazolone ring.

For a derivative of this compound, this cyclization would result in the formation of 4-methyl-2,4-diphenyl-5(4H)-oxazolone or a related structure, depending on the specific substituents. These oxazolone intermediates are themselves reactive and can participate in various subsequent reactions. sphinxsai.com

Table 1: Representative Conditions for Intramolecular Cyclization of N-Acyl Amino Acids

Reactant Reagent/Catalyst Solvent Conditions Product Yield (%)
N-benzoyl glycine (B1666218) (Hippuric acid) & Aromatic Aldehyde Acetic Anhydride, Sodium Acetate - Heating 4-arylidene-2-phenyl-5(4H)-oxazolone High
N-acyl amino acid Carbodiimide Dichloromethane (DCM) Room Temperature 5(4H)-oxazolone Varies
N-benzoyl glycine & Aromatic Aldehyde Boric acid/Neutral alumina, Acetic Anhydride Benzene or Toluene Reflux 4-arylidene-2-phenyl-5(4H)-oxazolone 80-90% biointerfaceresearch.com

This table presents generalized conditions for the synthesis of oxazolones from N-acyl amino acids, which are analogous to the expected reactivity of this compound derivatives.

Intermolecular Interactions and Self-Assembly Phenomena

The molecular structure of this compound, featuring a carboxylic acid group, an amide linkage, and a phenyl ring, provides multiple sites for intermolecular interactions that can drive self-assembly into supramolecular structures. nih.gov These non-covalent interactions are crucial in determining the solid-state structure, solubility, and material properties of the compound.

The primary intermolecular forces at play include:

Hydrogen Bonding: The carboxylic acid group contains a strong hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of robust hydrogen-bonded dimers, a common motif in carboxylic acids. Furthermore, the amide group provides an N-H donor and a C=O acceptor, enabling the formation of extended hydrogen-bonded chains or sheets, similar to those seen in peptides and proteins. nih.gov

Van der Waals Forces: Hydrophobic interactions involving the phenyl ring and the methyl group also play a role in the packing of molecules.

These combined interactions can lead to the formation of various well-ordered, three-dimensional architectures, such as layers, ribbons, or more complex networks. nih.gov The ability of single amino acids and their derivatives to form layered, β-sheet-like structures stabilized by hydrogen bonds has been well-documented. nih.gov It is therefore plausible that this compound molecules can organize into similar layered arrangements, where hydrogen bonding establishes a primary network that is further stabilized by aromatic and hydrophobic interactions. The study of such self-assembly is critical for crystal engineering and the design of novel biomaterials. mdpi.com

Table 2: Potential Intermolecular Interactions in this compound

Interacting Groups Type of Interaction Potential Structural Motif
Carboxylic acid (-COOH) --- Carboxylic acid (-COOH) Hydrogen Bonding Dimeric pairs
Amide (N-H) --- Amide (C=O) Hydrogen Bonding Chains, sheets
Carboxylic acid (C=O) --- Amide (N-H) Hydrogen Bonding Inter-functional group networks
Phenyl ring --- Phenyl ring π-π Stacking Stacked columns
Phenyl/Methyl groups --- Phenyl/Methyl groups Van der Waals / Hydrophobic Close packing

Molecular Interactions and Biological Activity at the Cellular and Sub Cellular Levels

Molecular Recognition and Binding to Biological Receptors and Enzymes

The initial step in a compound's biological activity is its recognition and binding to specific biological targets, such as receptors and enzymes. The unique chemical architecture of 2-formylamino-2-phenyl-propionic acid dictates its potential binding affinities and modes of interaction.

Protein-Ligand Interaction Profiling

Currently, detailed protein-ligand interaction profiles for this compound are not available in the reviewed scientific literature. Such profiling would typically involve computational docking studies and experimental binding assays to identify and characterize the interactions between the compound and a panel of biological targets. These interactions are governed by forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, all of which are plausible given the structure of this compound.

Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase, Fatty Acid Synthase, Proteases)

While direct evidence of enzyme inhibition by this compound is scarce, the structural similarity to other known enzyme inhibitors provides a basis for potential mechanisms of action.

Cyclooxygenase (COX): Derivatives of 2-phenylpropionic acid are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. nih.gov The carboxylic acid group is a critical pharmacophore for interacting with key residues like Arg120 and Tyr355 in the COX active site. nih.gov It is plausible that this compound could also interact with the COX active site, although the presence and nature of the formylamino group would likely modulate its inhibitory potency and selectivity for COX-1 versus COX-2. nih.gov

Fatty Acid Synthase (FAS): Fatty acid synthase is a key enzyme in lipogenesis and a target for various inhibitors. nih.govnih.gov Inhibition of FAS can occur through various mechanisms, including covalent modification or competitive binding to its catalytic domains. nih.gov While there is no specific data on this compound, its potential to interact with FAS would depend on its ability to bind to the active sites of the enzyme's various domains.

Proteases: Proteases are a broad class of enzymes involved in numerous physiological processes, and their inhibition is a key therapeutic strategy. nih.gov Protease inhibitors often mimic the transition state of peptide bond hydrolysis. nih.gov The peptide-like structure of this compound, with its formylamino group, could potentially allow it to fit into the active site of certain proteases, leading to their inhibition. The mechanism could be either reversible or irreversible, depending on the specific interactions formed. nih.gov

Modulation of Cellular Processes and Biochemical Pathways

By interacting with key enzymes and receptors, small molecules can modulate a wide range of cellular processes and biochemical pathways.

Influence on Amino Acid Metabolism and Biosynthesis Pathways (e.g., Phenylalanine Metabolism)

Given its structural resemblance to the amino acid phenylalanine, this compound could potentially interfere with phenylalanine metabolism. Phenylalanine is a precursor for the synthesis of tyrosine and other important molecules. The enzymes involved in these pathways could potentially recognize and bind to this analog, leading to competitive inhibition.

Furthermore, the formylamino group is of interest in the context of tryptophan metabolism. The kynurenine (B1673888) pathway, which metabolizes the majority of dietary tryptophan, involves an enzyme called kynurenine formamidase. nih.govnih.gov This enzyme hydrolyzes N-formylkynurenine. nih.gov It is conceivable that this compound could act as a substrate or inhibitor for kynurenine formamidase or other related amidohydrolases, thereby influencing pathways involving N-formylated metabolites. nih.gov

Impact on Cell Signaling Cascades

Cell signaling cascades are complex networks that transmit signals from the cell surface to the interior, dictating cellular responses. The ability of a compound to modulate these cascades often depends on its interaction with receptors or key signaling enzymes. For instance, the formyl peptide receptor (FPR) family is activated by N-formylated peptides, which are often of bacterial origin, and plays a role in inflammatory responses. mdpi.com While speculative, the N-formyl group in this compound could potentially allow for interaction with such receptors, thereby influencing downstream signaling pathways.

Antifungal and Antimicrobial Activities at the Molecular Level

Propionic acid and its derivatives are known for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov The proposed mechanisms of action for propionic acid include the disruption of cell membrane potential, inhibition of metabolic enzymes, and induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govresearchgate.net

The antifungal activity of propionic acid is thought to be mediated by mitochondria-dependent apoptosis, involving mitochondrial membrane depolarization and the release of cytochrome c. nih.govresearchgate.net It is plausible that this compound could exert similar effects, with the phenyl and formylamino groups potentially enhancing its cellular uptake or interaction with specific fungal targets.

The antibacterial activity of phenolic compounds, a class to which this compound belongs, can involve various mechanisms, including damage to the cell membrane, inhibition of nucleic acid and protein synthesis, and disruption of enzyme activity. mdpi.commdpi.com The lipophilic nature of the phenyl group could facilitate its passage across bacterial cell membranes.

Structure-Activity Relationship (SAR) Studies for Molecular Target Design

The exploration of the structure-activity relationships (SAR) of this compound is fundamental to understanding how its chemical structure correlates with its biological activity. Such studies are pivotal for the rational design of new analogues with potentially enhanced or more specific activities. The core structure of this compound features a phenyl ring, a propionic acid moiety, and a formylamino group, all of which are amenable to modification.

Rational Design of this compound Analogues

The rational design of analogues of this compound involves systematic modifications of its core structure to investigate the impact of these changes on biological activity. The primary sites for modification are the phenyl ring, the propionic acid group, and the formylamino substituent.

Modifications of the Propionic Acid Moiety: The carboxylic acid group is often a key pharmacophoric feature in many biologically active molecules, participating in crucial interactions with target proteins, such as hydrogen bonding. nih.gov Esterification or amidation of this group can significantly reduce certain biological activities, indicating its importance. nih.gov Altering the length of the alkyl chain or introducing conformational constraints could also modulate activity.

Modifications of the Formylamino Group: The formylamino group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target binding. Replacing the formyl group with other acyl groups of varying sizes (e.g., acetyl, propionyl) or converting the amide to an amine or a substituted amine would probe the steric and electronic requirements at this position.

Below is a table illustrating a hypothetical rational design strategy for analogues of this compound, along with the rationale for each modification.

Analogue Modification Rationale for Design
2-Formylamino-2-(4-chlorophenyl)-propionic acidAddition of a chlorine atom at the para-position of the phenyl ringTo investigate the effect of an electron-withdrawing group on the electronic properties of the phenyl ring and potential halogen bonding interactions.
2-Formylamino-2-(4-methoxyphenyl)-propionic acidAddition of a methoxy (B1213986) group at the para-position of the phenyl ringTo assess the impact of an electron-donating group on the aromatic ring and introduce a potential hydrogen bond acceptor.
2-Acetylamino-2-phenyl-propionic acidReplacement of the formyl group with an acetyl groupTo explore the steric tolerance at the amino group and the effect of increased lipophilicity.
Methyl 2-formylamino-2-phenyl-propionateEsterification of the carboxylic acid groupTo determine the necessity of the free carboxylic acid for biological activity, as its conversion often leads to reduced activity in related compounds. nih.gov
2-Amino-2-phenyl-propionic acidRemoval of the formyl groupTo evaluate the contribution of the formyl group to the binding and overall activity profile.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (excluding clinical applications)

In the absence of a known 3D structure of the biological target, ligand-based drug design principles, such as pharmacophore modeling, can be employed to develop new molecules with similar biological activities. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.

For this compound, a hypothetical pharmacophore model can be constructed based on its chemical structure. The key pharmacophoric features would likely include:

A Hydrogen Bond Donor (HBD): The N-H group of the formylamino moiety.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the formylamino group and the carbonyl oxygen of the propionic acid.

A Negative Ionizable Feature: The carboxylic acid group, which is expected to be deprotonated at physiological pH.

A Hydrophobic/Aromatic Feature: The phenyl ring.

These features can be spatially arranged to create a 3D pharmacophore model. This model then serves as a template for designing new molecules or for screening virtual compound libraries to identify novel scaffolds that match the pharmacophoric requirements. The distances and angles between these features are critical for maintaining the correct orientation for binding to the hypothetical target.

The table below outlines the key pharmacophoric features of this compound.

Pharmacophoric Feature Structural Component Potential Interaction with Target
Aromatic RingPhenyl groupHydrophobic interactions, π-π stacking.
Hydrogen Bond DonorN-H of the formylamino groupDonating a hydrogen bond to an acceptor on the target.
Hydrogen Bond AcceptorC=O of the formylamino groupAccepting a hydrogen bond from a donor on the target.
Hydrogen Bond AcceptorC=O of the carboxylic acidAccepting a hydrogen bond from a donor on the target.
Negative Ionizable Center-COOH groupIonic interactions with positively charged residues on the target.

By understanding these fundamental principles of rational design and pharmacophore modeling, researchers can systematically explore the chemical space around this compound to develop new compounds with tailored biological activities, without any consideration for their clinical applications.

Computational and Theoretical Studies on 2 Formylamino 2 Phenyl Propionic Acid

Molecular Modeling and Molecular Dynamics Simulations

Conformational Analysis and Energy Landscapes

A thorough search of scientific literature did not yield any specific studies on the conformational analysis or energy landscapes of 2-formylamino-2-phenyl-propionic acid. Such a study would typically involve computational methods to identify the molecule's stable three-dimensional structures (conformers) and the energy barriers between them. This information is fundamental to understanding its chemical behavior and potential biological activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no available research articles detailing the prediction of binding modes and affinities of this compound with any biological macromolecules. This type of computational study, often referred to as molecular docking, is essential in drug discovery to predict how a small molecule might interact with a protein target. The absence of such data indicates a lack of investigation into the potential therapeutic targets for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic properties of molecules, which in turn dictate their reactivity and spectroscopic characteristics.

Analysis of Electronic Properties and Molecular Orbitals

No specific studies detailing the analysis of electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), or the electrostatic potential map of this compound, were found in the public domain. These properties are critical for predicting a molecule's reactivity and interaction sites.

Reaction Energy Profiles and Transition State Characterization

Investigations into the reaction energy profiles and the characterization of transition states for chemical reactions involving this compound have not been reported in the available scientific literature. Such studies are vital for understanding the mechanisms of chemical reactions and for designing synthetic pathways.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

In silico screening and virtual ligand design are computational strategies used to identify and optimize new molecules with desired biological activities based on a known chemical scaffold. A search of the literature found no instances of the this compound structure being used as a scaffold in virtual screening or ligand design studies. This suggests that its potential as a foundational structure for developing new therapeutic agents has not yet been explored computationally.

Advanced Characterization Techniques and Analytical Methodologies for Research Applications

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable tools for probing the molecular structure and behavior of 2-formylamino-2-phenyl-propionic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can gain detailed information about its atomic composition, bonding arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are fundamental for confirming its chemical identity.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the methyl group, the formyl group, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) of these protons provide information about their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the methyl protons would be found in the more upfield region. The coupling patterns between adjacent protons (spin-spin splitting) can help to establish the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For example, the carbonyl carbons of the carboxylic acid and formyl groups would have characteristic downfield shifts.

Furthermore, advanced NMR techniques, such as the use of chiral derivatizing agents, can be employed for the determination of enantiomeric excess. researchgate.net By reacting the racemic mixture of this compound with a chiral agent, a pair of diastereomers is formed, which can often be distinguished by their NMR spectra, allowing for the quantification of each enantiomer. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10Singlet
Formyl (-CHO)~8Singlet
Phenyl (Ar-H)7.2 - 7.5Multiplet
Amine (-NH)VariableSinglet
Methyl (-CH₃)~1.5Singlet

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in Probing Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule by probing their vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and the amide (formyl) group (typically in the range of 1650-1750 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the aromatic C-H and C=C stretches. yildiz.edu.trresearchgate.net

Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations and non-polar bonds. The aromatic ring vibrations of the phenyl group often give rise to strong Raman signals. researchgate.net

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound, containing a phenyl group, is expected to exhibit absorption bands in the UV region, typically around 260 nm, corresponding to the π-π* transitions of the aromatic ring. thermofisher.comresearchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of other chromophores in the molecule.

X-ray Crystallography and Structural Biology of this compound Complexes

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's three-dimensional arrangement in the solid state.

Crystal Structure Determination of this compound and its Derivatives

To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, the crystal structures of closely related compounds, such as L-phenylalanine, have been determined. ebi.ac.ukrsc.org The process of crystal structure determination involves growing a single, high-quality crystal of the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. Such a structure would reveal the precise bond lengths, bond angles, and torsion angles of this compound, as well as the intermolecular interactions, such as hydrogen bonding, that govern its packing in the crystal lattice. For instance, the crystal structure of a racemic N-acylated phenylalanine derivative has been reported, providing insights into the packing of such molecules. nih.gov

Co-Crystallization with Biological Receptors and Enzymes

To understand the potential biological activity of this compound, it is often desirable to determine its structure when bound to a biological target, such as a receptor or an enzyme. This is typically achieved through co-crystallization, where the compound and the protein are crystallized together. The resulting crystal structure of the complex can reveal the specific interactions between the small molecule and the protein's active site, providing crucial information for drug design and optimization. While no co-crystal structures involving this compound are currently available, the principles of co-crystallization are well-established in structural biology.

Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for the purification of this compound and for the determination of its purity and enantiomeric composition. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

For assessing the chemical purity of the compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic property that can be used for its identification, and the peak area is proportional to its concentration, allowing for the quantification of impurities.

Determining the enantiomeric excess (e.e.) is crucial for chiral molecules like this compound, as different enantiomers can have distinct biological activities. Chiral HPLC is the gold standard for this analysis. This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids. phenomenex.comresearchgate.net The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. The ratio of the peak areas of the two enantiomers then allows for the precise determination of the enantiomeric excess. nih.gov

Interactive Data Table: Common Chiral Stationary Phases for Amino Acid Derivatives

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Analytes
Polysaccharide-based (e.g., cellulose (B213188), amylose (B160209) derivatives)Chiral recognition through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.N-protected amino acids, various chiral compounds.
Macrocyclic glycopeptide (e.g., teicoplanin, ristocetin (B1679390) A)Multiple interaction modes including ionic, hydrogen bonding, and steric interactions. mst.eduUnderivatized amino acids, N-protected amino acids.
Pirkle-type (e.g., (R,R)-Whelk-O1)π-π interactions, hydrogen bonding, and dipole-dipole interactions.Aromatic compounds, amides, esters.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both the quantitative analysis and the purification of this compound. Its versatility allows for high-resolution separation from impurities and starting materials.

Preparative HPLC: When larger quantities of highly pure this compound are required for further research, analytical HPLC methods can be scaled up to a preparative scale. This involves using a column with a larger diameter and particle size to accommodate a higher sample load. The fundamental principles of separation remain the same as in the analytical method, but flow rates and solvent consumption are significantly higher. The goal is to isolate the peak corresponding to the target compound, collect the fraction, and then remove the mobile phase solvents to yield the purified substance.

Interactive Table: Typical HPLC Parameters for this compound

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 250 mm, 5 µm C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B over 20 min 20% to 80% B over 30 min
Flow Rate 1.0 mL/min 20.0 mL/min
Detection UV at 254 nm UV at 254 nm

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Progression Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of this compound, stemming from its carboxylic acid and formylamino groups, direct GC analysis is not feasible. sigmaaldrich.comthermofisher.com The compound would likely decompose in the high temperatures of the GC injector port. thermofisher.com

Derivatization: To overcome this limitation, derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable form. sigmaaldrich.com This process involves chemically modifying the polar functional groups. The most common approach for compounds with carboxylic acid and amine functionalities is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on the carboxylic acid and the N-H of the formylamino group with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comthermofisher.com Esterification of the carboxylic acid group is another viable method. nih.gov

Reaction Monitoring: Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS). This methodology is particularly useful for monitoring the progress of a chemical reaction. orgsyn.org For instance, in the synthesis of this compound, small aliquots can be taken from the reaction mixture at different time intervals, derivatized, and injected into the GC. The resulting chromatograms can be used to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst concentration. orgsyn.org

Interactive Table: GC Derivatization and Analysis Parameters

Parameter Description
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in Pyridine
Reaction Conditions Heat at 60-80°C for 30 minutes
GC Column DB-5 or similar 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are critical. nih.gov Chiral chromatography is the definitive method for this purpose.

The separation of enantiomers is achieved by using a chiral environment that allows for differential interaction with the two forms. This can be accomplished in two main ways:

Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are passed through a column packed with a chiral material. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for separating a broad range of racemic compounds, including phenylpropionic acid derivatives. ntu.edu.tw The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions.

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added directly to the mobile phase, and the separation is performed on a standard achiral column (like a C18). nih.gov Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are common CMPAs used for the resolution of various acidic compounds. nih.gov The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase, which have different affinities for the stationary phase, thus enabling their separation. While often less expensive than using dedicated chiral columns, method development can be more complex. nih.gov

The successful resolution of the enantiomers allows for the accurate determination of the enantiomeric excess (e.e.) or enantiomeric purity of a sample.

Mass Spectrometry for Molecular Identification and Mechanistic Pathways

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification in a single analysis.

Molecular Identification: Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound (C₁₀H₁₁NO₃, MW = 193.19). For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 194.2.

Fragmentation and Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing valuable structural information. The protonated molecule ([M+H]⁺ at m/z 194.2) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The fragmentation pattern for amino acids and their derivatives typically involves neutral losses of small molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), as well as cleavage of the carboxylic acid group. nih.gov

For this compound, the predicted fragmentation pathways would include:

Loss of H₂O: A common fragmentation for carboxylic acids, leading to a fragment at m/z 176.2.

Loss of CO: Loss of carbon monoxide from the formyl group, resulting in a fragment at m/z 166.2.

Loss of HCOOH: Loss of the entire carboxylic acid group as formic acid, producing a major fragment at m/z 148.1.

Loss of the formyl group and carboxyl group: Subsequent or combined losses leading to smaller characteristic fragments.

Analyzing these fragmentation patterns allows researchers to confirm the identity of the compound and can be used to distinguish it from isomers or related byproducts. In mechanistic studies, MS can be used with isotopically labeled reagents to track the pathways of atoms through a chemical reaction.

Interactive Table: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss
194.2 176.2 Water H₂O
194.2 166.2 Carbon Monoxide CO
194.2 148.1 Formic Acid HCOOH

Emerging Research Areas and Interdisciplinary Applications of 2 Formylamino 2 Phenyl Propionic Acid

Integration with Supramolecular Chemistry for Novel Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of 2-formylamino-2-phenyl-propionic acid. The molecule's inherent functionalities—the carboxylic acid, the formylamino group, and the phenyl ring—provide multiple points for non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can drive the self-assembly of the molecule into well-defined, higher-order structures.

Research into analogous N-methylated amino acid derivatives has demonstrated their capacity to form supramolecular assemblies. For instance, amphiphilic derivatives of N-methyl glycine (B1666218) and N,N-dimethyl-β-alanine have been shown to self-assemble into diverse nanostructures, including nanofibers, microtubules, and vesicles, depending on the molecular structure and the pH of the environment. It is conceivable that this compound, with its potential for strong hydrogen bonding via the N-H and C=O groups of the formylamino moiety and the carboxylic acid, could similarly form robust supramolecular polymers or gels. The phenyl ring further introduces the possibility of aromatic interactions, which can contribute to the stability and specific arrangement of the resulting architectures.

The potential for pH-responsive behavior is another key aspect. The carboxylic acid group can be deprotonated at higher pH, altering the molecule's charge and its hydrogen bonding capabilities. This could lead to a disassembly or rearrangement of the supramolecular structure, making it a candidate for stimuli-responsive systems.

Table 1: Potential Supramolecular Interactions of this compound

Functional Group Potential Non-Covalent Interaction Potential Resulting Architecture
Carboxylic Acid Hydrogen Bonding Chains, sheets, gels
Formylamino Group Hydrogen Bonding Dimers, tapes, helices
Phenyl Ring π-π Stacking Stacked columnar structures

Applications in Chemical Biology Probes and Mechanistic Investigations

Chemical probes are small molecules used to study and manipulate biological systems. febs.orgyoutube.com The development of effective and specific chemical probes is crucial for understanding complex biological processes and for drug discovery. This compound presents a versatile scaffold for the design of novel chemical probes.

The core structure can be chemically modified to introduce reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target biomolecules. The formyl group, for instance, could potentially be utilized in specific chemical ligation reactions. While direct research on this specific molecule as a chemical probe is limited, the principles of probe design suggest its applicability. For example, the phenyl ring can be functionalized to modulate binding affinity and selectivity for a target protein. The carboxylic acid provides a handle for conjugation to other molecules or for influencing solubility and cell permeability.

Furthermore, N-formylated amino acids and peptides play significant roles in various biological processes, including protein biosynthesis and as chemoattractants. chemrxiv.orgresearchgate.net This biological relevance suggests that derivatives of this compound could be designed to probe these pathways. For instance, by incorporating this unnatural amino acid into a peptide sequence, researchers could investigate enzyme-substrate interactions or protein-protein interactions with enhanced stability or altered specificity.

Table 2: Potential Modifications of this compound for Chemical Probe Development

Position of Modification Type of Modification Purpose
Phenyl Ring Introduction of substituents (e.g., -NO2, -NH2, -OH) Modulate binding affinity and selectivity
Carboxylic Acid Esterification or amidation Attach reporter groups or improve cell permeability

Advancements in Bioconjugation Chemistry Utilizing this compound

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule. This technique is fundamental in various fields, including diagnostics, therapeutics, and basic biological research. The unique chemical handles on this compound make it a promising candidate for innovative bioconjugation strategies.

The carboxylic acid is a readily available functional group for standard bioconjugation reactions, such as carbodiimide-mediated coupling to primary amines on proteins or other biomolecules. This allows for the straightforward attachment of this moiety to a biological target.

More interestingly, the N-formyl group offers a less conventional but potentially powerful tool for bioconjugation. N-formylamino acids are precursors in some peptide synthesis methodologies. acs.org Recent research has highlighted efficient methods for the N-formylation of amino acid esters and peptides. chemrxiv.orgchemrxiv.org This suggests that this compound could be incorporated at the N-terminus of synthetic peptides, providing a unique tag or a site for further selective chemical modification. The formyl group can also participate in specific chemical reactions, such as the formation of imines or other condensation products under controlled conditions, allowing for orthogonal ligation strategies.

The development of ferrocene bioconjugates of N-formyl amino acids and peptides points towards the potential for creating novel electrochemical biosensors or therapeutic agents. chemrxiv.org By analogy, conjugating ferrocene or other functional moieties to this compound could lead to new avenues in diagnostics and drug delivery.

Role in Advanced Materials Science (e.g., as monomers for specialized polymers, if applicable through further research)

The quest for advanced materials with tailored properties is a driving force in materials science. Amino acids and their derivatives are increasingly being explored as monomers for the synthesis of biodegradable and biocompatible polymers. nih.govresearchgate.net this compound, as a substituted α-amino acid, is a potential monomer for the creation of specialized polymers with unique characteristics.

The presence of both a carboxylic acid and an amino group (after potential de-formylation) allows for the formation of polyamide (nylon-like) structures through polycondensation reactions. The bulky phenyl group on the polymer backbone would likely impart rigidity and influence the thermal properties of the resulting material, potentially leading to high-performance polymers.

Furthermore, the formyl group could be retained in the polymer structure, offering a reactive handle for post-polymerization modification. This would allow for the tuning of the polymer's properties or for the attachment of other molecules, such as drugs for controlled release applications. The synthesis of soluble polymer-supported α-amino acid derivatives has been demonstrated, suggesting that similar methodologies could be applied to this compound. acs.org

While the direct polymerization of this compound has not been extensively reported, the foundational principles of polymer chemistry and the known reactivity of its functional groups strongly suggest its potential as a valuable building block for novel materials. Future research in this area could lead to the development of new biocompatible polymers for medical devices, drug delivery systems, or tissue engineering scaffolds.

Table 3: Potential Polymer Architectures from this compound

Polymerization Strategy Resulting Polymer Type Potential Properties
Polycondensation (after de-formylation) Polyamide High thermal stability, rigidity
Ring-opening polymerization (of a derivative) Polyester or other heterochain polymer Biodegradability, tunable properties

Q & A

Q. What are the recommended synthetic routes for 2-formylamino-2-phenyl-propionic acid, and how can reaction conditions be optimized?

Synthesis typically involves formylation of the amino group in 2-amino-2-phenyl-propionic acid. A two-step approach is common:

  • Step 1 : Protect the amino group using a labile protecting group (e.g., Boc or Fmoc) to avoid side reactions.
  • Step 2 : Perform formylation using formic acid or acetic-formic anhydride under controlled pH (4–6) and low temperatures (0–5°C) to minimize hydrolysis .
    Optimization should focus on solvent choice (e.g., DMF for solubility), catalyst selection (e.g., DMAP for acyl transfer), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) .

Q. What analytical techniques are most effective for characterizing this compound?

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1.0 mL/min; retention time ~8–10 minutes .
  • NMR : Key signals include δ 8.1–8.3 ppm (formyl proton, singlet) and δ 3.4–3.6 ppm (propionic acid α-proton, multiplet). Deuterated DMSO is preferred for solubility .
  • FT-IR : Confirm the formylamino group via C=O stretch at ~1680–1700 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. How can researchers ensure the stability of this compound during storage?

  • Store at –20°C in airtight, amber vials to prevent photodegradation and hydrolysis.
  • Lyophilization enhances long-term stability; reconstitute in anhydrous DMSO for biological assays .
  • Monitor degradation via periodic HPLC analysis (look for peaks corresponding to hydrolyzed 2-amino-2-phenyl-propionic acid) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor binding) be resolved?

  • Step 1 : Validate assay conditions (e.g., pH 7.4 buffer, 37°C) and compound purity (>95% by HPLC).
  • Step 2 : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorometric enzyme assays) to confirm target engagement .
  • Step 3 : Perform molecular docking studies (e.g., AutoDock Vina) to identify if stereochemical orientation (R/S configuration) affects activity .

Q. What strategies are effective for improving the bioavailability of this compound in in vivo studies?

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and reduce renal clearance .
  • Metabolic Stability Testing : Incubate with liver microsomes; if rapid hydrolysis occurs, consider structural analogs with bulkier substituents adjacent to the formyl group .

Q. How can researchers address discrepancies in computational vs. experimental solubility data?

  • Computational : Use COSMO-RS or Abraham solvation models with parameters adjusted for polar protic solvents.
  • Experimental : Measure solubility in PBS (pH 7.4) and DMSO via nephelometry; compare with predicted logP values (e.g., using MarvinSketch).
  • Resolution : If discrepancies exceed 20%, re-evaluate protonation states (pKa ~3.5 for carboxylic acid) and solid-state polymorphism via XRD .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under oxidative stress?

  • Degradation Products : Identify using LC-MS; common products include 2-amino-2-phenyl-propionic acid (hydrolysis) and hydroxylated phenyl derivatives (oxidation) .
  • ROS Scavenging Assays : Use APF/HPF fluorescent probes to quantify hydroxyl radical formation in cell-free systems .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants for hydrolysis (pH-dependent) and oxidation (H2O2 concentration-dependent) .

Methodological Considerations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers; synthetic routes involving asymmetric catalysis (e.g., Evans oxazolidinones) may reduce racemization .
  • Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays in HEK293 cells to rule out off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.